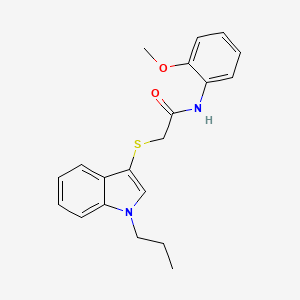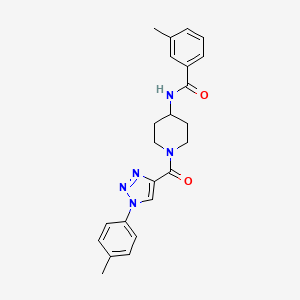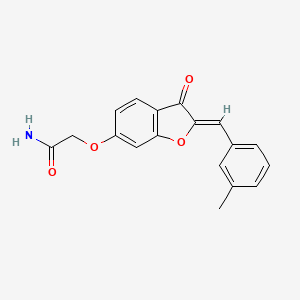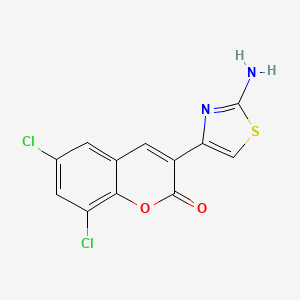
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide, also known as MPISA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPISA belongs to the class of indole-based compounds and has been synthesized using various methods.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide is not fully understood. However, it has been proposed that N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide exerts its effects by modulating various signaling pathways, including the NF-κB pathway, the JAK/STAT pathway, and the MAPK pathway. N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has also been shown to inhibit the activity of enzymes, such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has also been shown to reduce the viability of cancer cells and induce apoptosis. In vivo studies have demonstrated the anti-depressant effects of N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide, which are thought to be mediated by the modulation of the HPA axis and the serotonergic system.
実験室実験の利点と制限
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has several advantages for lab experiments, including its high purity and stability. N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide. One direction is to further investigate its anti-inflammatory effects and its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-cancer effects and its potential as a chemotherapeutic agent. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may improve its therapeutic potential.
合成法
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has been synthesized using various methods, including the reaction of 2-methoxybenzene-1-sulfonyl chloride with 1-propylindole-3-thiol, followed by the reaction with acetic anhydride and ammonium acetate. Another method involves the reaction of 2-methoxybenzenethiol with 1-propylindole-3-carboxaldehyde, followed by the reaction with chloroacetic acid and ammonium acetate. Both methods have been reported to yield N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide in good yields and purity.
科学的研究の応用
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-depressant effects. In vitro studies have shown that N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide inhibits the production of pro-inflammatory cytokines and reduces the viability of cancer cells. In vivo studies have also demonstrated the anti-depressant effects of N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide in animal models. These findings suggest that N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has potential as a therapeutic agent for various diseases.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-12-22-13-19(15-8-4-6-10-17(15)22)25-14-20(23)21-16-9-5-7-11-18(16)24-2/h4-11,13H,3,12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKLJRXYVDNDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2791931.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791932.png)


![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)

![(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether](/img/structure/B2791938.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2791939.png)
![2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2791941.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride](/img/structure/B2791942.png)
![N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2-methylpropanamide](/img/structure/B2791943.png)


